1-(Tetrahydro-2H-pyran-4-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-(Tetrahydro-2H-pyran-4-yl)ethanone is Acid Phosphatase (APase) . APase is an enzyme that non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate .
Mode of Action
This compound interacts with APase, facilitating the hydrolysis of monoesters and anhydrides of phosphoric acid . This interaction results in the production of inorganic phosphate .
Biochemical Pathways
The compound affects the biochemical pathway involving the production, transport, and recycling of phosphate . The downstream effects of this pathway include various metabolic and energy processes in the cell .
Biochemical Analysis
Biochemical Properties
1-(Tetrahydro-2H-pyran-4-yl)ethanone is involved in the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This process is non-specifically catalyzed by the enzyme Acid Phosphatase (APase)
Cellular Effects
It is known to be used in the synthesis of cell biology detection reagents .
Molecular Mechanism
In organic synthetic transformations, the keto carbonyl group in this compound can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds .
Metabolic Pathways
This compound is involved in the production, transport, and recycling of phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2H-pyran-4-yl)ethanone can be synthesized through several methods. One common method involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then gradually warmed to room temperature, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the compound is often produced by the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the synthesis of cell biology detection reagents.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of various fine chemicals and specialty materials
Comparison with Similar Compounds
- Tetrahydropyran-4-carboxylic acid
- Tetrahydropyran-4-carbonyl chloride
- 4-Cyanotetrahydro-4H-pyran
Comparison: 1-(Tetrahydro-2H-pyran-4-yl)ethanone is unique due to its specific reactivity at the carbonyl group, which allows for a wide range of synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(oxan-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXIOWPBADSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432149 | |
Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137052-08-5 | |
Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetyltetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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